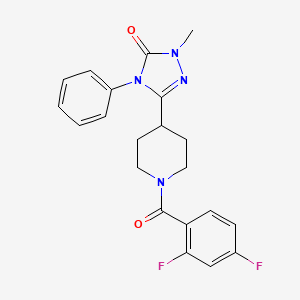

3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one” is a synthetic compound that has been used in a variety of scientific research applications .

Synthesis Analysis

The synthesis of this compound involves several steps. First, 2-alkoxy-5-substituted benzoates were prepared by substitution reactions with alkyl halides or Mitsunobu reactions with alkyl alcohols in good yields. Then the substituted esters were hydrolyzed by sodium hydroxide to afford the corresponding acids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution reactions with alkyl halides or Mitsunobu reactions with alkyl alcohols, and hydrolysis of the substituted esters . More detailed chemical reactions analysis is not available in the search results.Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one”, also known as “5-[1-(2,4-DIFLUOROBENZOYL)PIPERIDIN-4-YL]-2-METHYL-4-PHENYL-1,2,4-TRIAZOL-3-ONE”.

Pharmaceutical Development

This compound is primarily investigated for its potential as a pharmaceutical intermediate. It is used in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders. Its structural components suggest it could be a precursor in the development of antipsychotic medications, similar to risperidone .

Neuroprotective Agents

Research indicates that derivatives of this compound may exhibit neuroprotective properties. These properties are crucial in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to interact with neural receptors and pathways makes it a candidate for further exploration in this field .

Anti-inflammatory Applications

The compound’s structure suggests potential anti-inflammatory effects. Studies have shown that similar compounds can inhibit inflammatory pathways, making them useful in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease .

Cancer Research

There is ongoing research into the compound’s potential as an anti-cancer agent. Its ability to interfere with cell proliferation and induce apoptosis in cancer cells is being explored. This makes it a promising candidate for developing new chemotherapy drugs .

Antimicrobial Agents

The compound has shown potential as an antimicrobial agent. Its unique structure allows it to disrupt bacterial cell walls and inhibit the growth of various pathogens. This application is particularly relevant in the development of new antibiotics to combat resistant bacterial strains .

Cardiovascular Research

In cardiovascular research, the compound is being studied for its potential to modulate heart rate and blood pressure. Its interaction with specific receptors in the cardiovascular system could lead to new treatments for hypertension and arrhythmias .

Analytical Chemistry

The compound is also used as a reference standard in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and reliability in chemical analysis .

Material Science

Beyond biological applications, the compound is being explored in material science for its potential use in creating novel materials with unique properties. Its chemical stability and reactivity make it a candidate for developing new polymers and nanomaterials .

Mecanismo De Acción

This compound has been found to exhibit high selectivity and potency as a GlyT1 inhibitor . GlyT1 is a type of glycine transporter in the brain. Selective inhibition of GlyT1 could elevate glycine concentrations in the glutamatergic synapse and enhance NMDA receptor activity, thereby may be of potential therapeutic effects in schizophrenia .

Propiedades

IUPAC Name |

5-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N4O2/c1-25-21(29)27(16-5-3-2-4-6-16)19(24-25)14-9-11-26(12-10-14)20(28)17-8-7-15(22)13-18(17)23/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNMGBYSVSFVAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2486545.png)

![(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride](/img/structure/B2486547.png)

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)